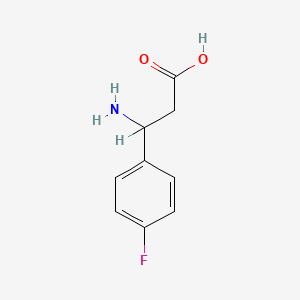

3-Amino-3-(4-fluorophenyl)propanoic acid

Description

Chemical Classification and Structural Context of 3-Amino-3-(4-fluorophenyl)propanoic acid

From a chemical standpoint, this compound is classified as a β-amino acid. This classification is determined by the location of the amino group (-NH2) on the carbon skeleton. In contrast to the more common α-amino acids, where the amino group is attached to the carbon atom adjacent to the carboxyl group (-COOH), in β-amino acids, the amino group is bonded to the second carbon atom away from the carboxyl group (the beta-carbon).

The structural framework of this compound is built upon a propanoic acid backbone. The key features are:

A phenyl ring attached to the β-carbon.

A fluorine atom substituted at the para-position (position 4) of the phenyl ring.

An amino group also attached to the β-carbon.

This arrangement, particularly the fluorinated phenyl group, is crucial for its chemical properties and biological interactions. The presence of the fluorine atom, a highly electronegative element, can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability.

Below is a table summarizing the key chemical identifiers and properties of the compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 325-89-3 | sigmaaldrich.com |

| Molecular Formula | C₉H₁₀FNO₂ | nih.govstenutz.eu |

| Molecular Weight | 183.18 g/mol | nih.govsigmaaldrich.com |

| InChI Key | CPGFMWPQXUXQRX-UHFFFAOYSA-N | sigmaaldrich.comstenutz.eu |

| SMILES | NC(CC(O)=O)c1ccc(F)cc1 | sigmaaldrich.comstenutz.eu |

Significance of this compound as a Non-Natural β-Amino Acid in Chemical and Biological Research

The significance of this compound stems from its status as a non-natural, or "unnatural," β-amino acid. Unnatural amino acids serve as powerful tools in research because they can be used as building blocks to create novel molecules with tailored properties. sigmaaldrich.com

The β-amino acid structure is particularly important because it can form peptide-like molecules (peptidomimetics) that often exhibit enhanced stability against degradation by proteases compared to natural peptides. sigmaaldrich.com This resistance to enzymatic breakdown is a highly desirable trait in the development of therapeutic agents.

The specific contributions of this compound to research are multifaceted:

Pharmaceutical and Medicinal Chemistry: It serves as a crucial building block in the synthesis of new pharmaceutical compounds. chemimpex.com The fluorinated phenyl group can enhance a drug candidate's ability to cross biological membranes and can improve its binding affinity to target receptors or enzymes. chemimpex.com Researchers utilize this compound in the design of novel therapeutics, especially for neurological disorders, due to its structural similarities to some neurotransmitters. chemimpex.comchemimpex.com

Biochemical Research: In biochemical studies, this compound is employed to investigate protein structure and function, receptor interactions, and metabolic pathways. chemimpex.comchemimpex.comchemimpex.com By incorporating this unnatural amino acid into peptides, scientists can probe the mechanisms of biological systems and develop selective modulators of enzymes and receptors. chemimpex.com

Asymmetric Synthesis: The molecule's chiral nature is exploited in asymmetric synthesis to create enantiomerically pure compounds, which is often a requirement for effective and safe pharmaceuticals. chemimpex.com

The table below highlights the principal areas of research where this compound is applied.

| Area of Research | Significance and Application | Source |

| Drug Discovery | Serves as a molecular scaffold or building block for synthesizing novel therapeutic agents with enhanced pharmacological properties. sigmaaldrich.comchemimpex.com | |

| Medicinal Chemistry | Used in the development of peptidomimetics with increased stability against enzymatic degradation; the fluorophenyl group enhances lipophilicity and membrane permeability. sigmaaldrich.comchemimpex.com | |

| Neurobiology | Employed in the design of compounds targeting the central nervous system, including potential treatments for neurological and psychiatric conditions like depression and anxiety. chemimpex.com | |

| Biochemical Probes | Utilized to study amino acid metabolism, protein synthesis, and to develop selective inhibitors or modulators for specific enzymes and receptors. chemimpex.comchemimpex.com |

Structure

3D Structure

Propriétés

IUPAC Name |

3-amino-3-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGFMWPQXUXQRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20934373 | |

| Record name | 3-Amino-3-(4-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20934373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151911-23-8, 325-89-3 | |

| Record name | 3-Amino-3-(4-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20934373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-3-(4-fluorophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Amino 3 4 Fluorophenyl Propanoic Acid

Synthetic Routes for Racemic 3-Amino-3-(4-fluorophenyl)propanoic acid

Condensation Reactions and Multi-Component Approaches

The synthesis of racemic this compound can be efficiently achieved through condensation reactions. A prevalent method involves a one-pot, three-component reaction. This approach typically utilizes an aromatic aldehyde (4-fluorobenzaldehyde), an enolizable ketone or a β-keto ester, and a nitrile in the presence of acetyl chloride, with cyanuric chloride in an aqueous medium to produce the corresponding β-acetamido ketone or ester in high yields. organic-chemistry.org Another straightforward synthesis involves refluxing 4-fluorobenzaldehyde (B137897), malonic acid, and ammonium (B1175870) acetate (B1210297) in an alcoholic solvent like ethanol (B145695) for 6 to 8 hours. google.com Upon cooling, the desired this compound precipitates and can be isolated by filtration with a yield of around 80%. google.com

Multi-component reactions (MCRs), such as the Mannich reaction, offer a robust and efficient pathway to β-amino carbonyl compounds, which are precursors to β-amino acids. rasayanjournal.co.in These reactions combine an amine, an enolizable carbonyl compound, and a non-enolizable carbonyl compound in a single step, forming both C-C and C-N bonds. rasayanjournal.co.in The use of heterogeneous catalysts like silica (B1680970) nanoparticles under microwave irradiation has been shown to be a highly efficient and environmentally friendly method for these syntheses, often resulting in high yields and shorter reaction times. rasayanjournal.co.in

| Reaction Type | Reactants | Conditions | Product | Yield |

| Condensation | 4-fluorobenzaldehyde, Malonic acid, Ammonium acetate | Reflux in ethanol, 8 hours | This compound | 80% google.com |

| Multi-component (Mannich) | Acetyl ketones, Aromatic aldehydes, Aromatic amines | Silica nanoparticles, Microwave irradiation | β-amino ketones | High yields rasayanjournal.co.in |

Hydrolysis and Resolution Strategies for Racemic Mixtures

Once a racemic mixture of a this compound derivative is synthesized, resolution strategies are employed to separate the enantiomers. A common method involves the formation of diastereomeric salts. This is achieved by reacting the racemic amino acid with a pure chiral acid or base. libretexts.org The resulting diastereomeric salts have different physical properties, such as solubility, allowing for their separation by crystallization. libretexts.org After separation, the chiral auxiliary can be removed to yield the pure enantiomers of the amino acid.

Enzymatic hydrolysis is another powerful technique for the resolution of racemic mixtures. mdpi.com For instance, the hydrolase-catalyzed kinetic resolution of racemic 3-arylcarboxylic acid esters has been described. mdpi.com In this process, an enzyme selectively hydrolyzes one enantiomer of the ester, leaving the other unreacted. This results in the formation of an enantiomerically pure carboxylic acid and the corresponding unreacted ester, which can then be separated. mdpi.com Lipases, such as those from Burkholderia cepacia, are commonly used for this purpose and can lead to high enantiomeric purity. mdpi.com

Enantioselective Synthesis of this compound Enantiomers

The direct synthesis of enantiomerically pure this compound is highly desirable as it avoids the often-inefficient resolution of racemic mixtures.

Enzymatic Biocatalysis for Chiral Resolution and Synthesis

Biocatalysis offers a green and highly selective approach to chiral synthesis. nih.gov Lipase-catalyzed hydrolysis is a well-established method for the kinetic resolution of racemic β-amino esters. For example, lipase (B570770) PSIM from Burkholderia cepacia has been used to catalyze the hydrolysis of racemic β-amino carboxylic ester hydrochloride salts, yielding unreacted (R)-amino esters and the corresponding (S)-amino acids with excellent enantiomeric excess (ee ≥99%) and good chemical yields (>48%). researchgate.net

| Enzyme | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Yield |

| Lipase PSIM (Burkholderia cepacia) | Kinetic Resolution (Hydrolysis) | Racemic β-amino carboxylic ester hydrochloride salts | (S)-amino acids and (R)-amino esters | ≥99% researchgate.net | >48% researchgate.net |

| D-lactate dehydrogenase (D-LDH) & Formate dehydrogenase (FDH) | Asymmetric Reduction | Keto acid salt | (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid | >99.9% mdpi.comacs.org | 68%–72% mdpi.comacs.org |

Asymmetric Catalysis and Chiral Auxiliary-Driven Methodologies

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of β-amino acids. researchgate.net Various chiral catalysts have been developed for reactions such as asymmetric hydrogenation and Mannich-type reactions. nih.gov For instance, an inexpensive Mg(II)-BINOLate salt can act as a cooperative acid-base catalyst in the direct Mannich-type reaction of aldimines with dialkyl malonates, leading to highly enantioselective products. organic-chemistry.org

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemistry of a subsequent reaction. wikipedia.orgnih.gov After the desired stereocenter is created, the auxiliary is removed. Evans oxazolidinones, derived from amino acids, are widely used chiral auxiliaries. ingentaconnect.com For example, the boron-mediated aldol (B89426) reaction using a valine-derived Evans oxazolidinone can produce β-hydroxy acid derivatives with excellent stereoselectivity. ingentaconnect.com This methodology can be adapted for the synthesis of chiral β-amino acids. Another approach involves the use of chiral glycine (B1666218) derivatives with axially chiral BINOL as an auxiliary for the alkylation to produce enantiomerically pure uncommon β-amino acids. wikipedia.org Camphorsultam is another effective chiral auxiliary that has been used in various asymmetric transformations, including the synthesis of core oxazoline (B21484) rings in natural products. wikipedia.org

Stereochemical Control in Organic Transformations

Achieving high stereochemical control is paramount in the synthesis of enantiomerically pure compounds. In the context of this compound, this is accomplished through several strategies. The use of chiral auxiliaries, as discussed above, is a classic and reliable method. wikipedia.orgingentaconnect.com The chiral auxiliary directs the approach of a reagent to one face of the molecule, leading to the preferential formation of one diastereomer.

Asymmetric catalysis offers a more elegant and atom-economical approach. researchgate.net Chiral catalysts create a chiral environment around the reacting molecules, lowering the activation energy for the formation of one enantiomer over the other. For example, in asymmetric hydrogenation, a chiral metal-ligand complex can selectively reduce one face of a prochiral double bond.

The choice of synthetic strategy depends on various factors, including the desired enantiomer, the scale of the synthesis, and the availability of starting materials and catalysts. Both chiral auxiliary-based methods and asymmetric catalysis have proven to be robust for the production of enantiopure α- and β-amino acids. mdpi.com

Synthesis of N-Protected Derivatives of this compound (e.g., Fmoc, Boc)

The protection of the amino group is a critical step in peptide synthesis to prevent unwanted side reactions during peptide coupling. For this compound, the most commonly employed protecting groups are the base-labile fluorenylmethyloxycarbonyl (Fmoc) and the acid-labile tert-butyloxycarbonyl (Boc) groups. The introduction of these protective moieties allows for the selective formation of peptide bonds and the synthesis of complex peptide structures.

The synthesis of N-protected derivatives of this compound typically involves the reaction of the free amino acid with an activated form of the protecting group in the presence of a base. The choice of solvent and base is crucial for achieving high yields and purity.

For the introduction of the Fmoc group, 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) is a commonly used reagent. The reaction is generally carried out in a mixed aqueous-organic solvent system, such as dioxane and water, with an inorganic base like potassium carbonate to maintain a basic pH and facilitate the reaction.

Similarly, the Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction can be performed in various solvent systems, including mixtures of organic solvents and water, with bases such as sodium bicarbonate or organic bases like triethylamine (B128534). The selection of the appropriate conditions depends on the solubility of the starting materials and the desired reaction rate. A patent describing a similar transformation for a trifluorophenyl derivative highlights the use of toluene (B28343) as a solvent with triethylamine as the base. google.com

Detailed research findings for the N-protection of a structurally analogous compound, 3-amino-3-(4-cyanophenyl)propanoic acid, provide a reliable framework for the synthesis of the corresponding 4-fluoro derivatives. The conditions outlined in these studies are generally applicable to substrates with similar electronic and steric properties. researchgate.net

Table 1: Synthesis of Fmoc-3-amino-3-(4-fluorophenyl)propanoic acid

| Parameter | Value | Reference |

| Starting Material | This compound | N/A |

| Reagent | 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) | researchgate.net |

| Base | Potassium Carbonate (K₂CO₃) | researchgate.net |

| Solvent | Dioxane/Water | researchgate.net |

| Reaction Conditions | Stirring at room temperature | researchgate.net |

| Product | Fmoc-3-amino-3-(4-fluorophenyl)propanoic acid | chemimpex.com |

Table 2: Synthesis of Boc-3-amino-3-(4-fluorophenyl)propanoic acid

| Parameter | Value | Reference |

| Starting Material | This compound | N/A |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | google.comresearchgate.net |

| Base | Triethylamine or Sodium Bicarbonate | google.com |

| Solvent | Toluene or Tetrahydrofuran/Water | google.com |

| Reaction Conditions | Stirring at room temperature | google.com |

| Product | Boc-3-amino-3-(4-fluorophenyl)propanoic acid | N/A |

Mechanistic Elucidation of Reaction Pathways in this compound Synthesis

The synthesis of this compound can be achieved through several synthetic routes, with the most common being variations of the Mannich and Strecker reactions. The elucidation of the precise reaction mechanism is essential for optimizing reaction conditions and improving yields.

A prevalent one-pot synthesis method involves the reaction of 4-fluorobenzaldehyde, malonic acid, and ammonium acetate in an alcoholic solvent, such as ethanol. google.com This reaction is a type of Mannich reaction. The proposed mechanism for this transformation begins with the in-situ formation of an imine from 4-fluorobenzaldehyde and ammonia (B1221849) (generated from ammonium acetate). The electron-withdrawing nature of the fluorine atom at the para position of the benzaldehyde (B42025) can influence the reactivity of the carbonyl group, potentially facilitating the initial nucleophilic attack by ammonia.

Concurrently, malonic acid can act as the enolizable component. In the presence of a base (ammonium acetate can also serve this role), malonic acid can be deprotonated to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of the imine or its protonated form, the iminium ion. This key carbon-carbon bond-forming step leads to the formation of an intermediate which, upon decarboxylation (loss of a CO₂ molecule from the malonic acid moiety) and subsequent workup, yields the final product, this compound.

An alternative pathway for the synthesis of β-amino acids is the Strecker synthesis. The classical Strecker synthesis involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. While typically used for α-amino acids, modifications of this reaction can be applied to the synthesis of β-amino acids.

In the context of this compound, a Strecker-type mechanism would also commence with the formation of an imine from 4-fluorobenzaldehyde and ammonia. A cyanide source would then add to the imine to form an aminonitrile intermediate. Subsequent hydrolysis of the nitrile group to a carboxylic acid would yield the desired β-amino acid. The presence of the electron-withdrawing fluorine atom on the phenyl ring would likely enhance the electrophilicity of the imine carbon, thereby facilitating the nucleophilic attack by the cyanide ion. masterorganicchemistry.com

Chemical Derivatization and Analogs of 3 Amino 3 4 Fluorophenyl Propanoic Acid

Strategic Structural Modifications and Fluorination Patterns in Propanoic Acid Derivatives

3-Amino-3-(4-fluorophenyl)propanoic acid is a derivative of β-alanine featuring a 4-fluorophenyl substituent at the beta position. The introduction of a fluorine atom to the phenyl ring is a common strategy in medicinal chemistry to enhance a molecule's pharmacological profile. chemimpex.com Fluorine's high electronegativity and small size can influence properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. beilstein-journals.org

The position of the fluorine atom on the phenyl ring is a critical determinant of the compound's activity. While the para-substituted (4-fluoro) isomer is common, other patterns such as the meta-position (3-fluoro) are also synthesized and studied to explore different spatial and electronic effects. chemimpex.com Beyond fluorination, further derivatization of the phenyl ring with other substituents like chloro, bromo, or nitro groups allows for a systematic investigation of structure-activity relationships. wiley-vch.de These modifications alter the electronic landscape and steric profile of the molecule, which can lead to changes in its biological activity.

Another common strategic modification involves the protection of the amino group, for instance with a tert-butyloxycarbonyl (Boc) group, to create intermediates like (S)-3-(Boc-amino)-3-(4-fluorophenyl)propionic acid, which are essential for peptide synthesis and the construction of more complex molecules. sigmaaldrich.com

The following table summarizes various structural modifications of the 3-amino-3-phenylpropanoic acid scaffold.

| Compound Name | Ring Substituent(s) | Key Structural Feature |

| 3-Amino-3-(3-fluorophenyl)propanoic acid | 3-Fluoro | Positional isomer of the 4-fluoro derivative. chemimpex.com |

| 3-Amino-3-(4-chlorophenyl)propanoic acid | 4-Chloro | Chlorine replaces fluorine at the para position. wiley-vch.de |

| 3-Amino-3-(3-bromo-4-fluorophenyl)propanoic acid | 3-Bromo, 4-Fluoro | Introduction of a bromine atom ortho to fluorine. epa.gov |

| 3-Amino-3-(3-nitro-4-fluorophenyl)propanoic acid | 3-Nitro, 4-Fluoro | Addition of a nitro group ortho to fluorine. google.com |

| 3-Amino-3-(4-methoxyphenyl)propanoic acid | 4-Methoxy | Methoxy group replaces fluorine at the para position. wiley-vch.de |

| (S)-3-(Boc-amino)-3-(4-fluorophenyl)propionic acid | 4-Fluoro | Amino group is protected with a Boc group. sigmaaldrich.com |

Integration of this compound into Complex Bioactive Molecular Architectures

As a non-natural β-amino acid, this compound serves as a valuable building block for synthesizing a wide range of complex bioactive molecules. chemimpex.com Its structural features are desirable for creating peptidomimetics, which are compounds that mimic the structure and function of natural peptides but often have improved stability and oral bioavailability. sigmaaldrich.com

The incorporation of this fluorinated amino acid into peptide chains can confer resistance to enzymatic degradation and modulate the conformation of the resulting peptide, potentially enhancing its biological activity. beilstein-journals.org For example, unnatural amino acids like 3-amino-3-arylpropionic acids can be used to synthesize polypeptide compounds that exhibit inhibitory activity against enzymes such as histone deacetylase (HDAC), which are targets for cancer therapy. google.com

Furthermore, the propanoic acid scaffold can be integrated into heterocyclic systems to generate novel therapeutic candidates. Research has shown that related propanoic acid derivatives can be chemically transformed to create complex molecules, such as polysubstituted thiazoles. mdpi.com These resulting molecular architectures have been investigated for various biological activities, including anticancer properties. mdpi.comsemanticscholar.org The synthetic versatility of the propanoic acid backbone allows for the attachment of various bioactive components, facilitating the development of compounds tailored to interact with specific biological targets. semanticscholar.orgontosight.ai

The table below presents examples of how the 3-aminopropanoic acid scaffold is integrated into larger, bioactive molecules.

| Resulting Molecular Architecture | Incorporated Scaffold/Derivative | Reported Biological Application/Potential |

| Polypeptide Compounds | 3-Amino-3-arylpropionic acid | Histone deacetylase (HDAC) inhibition. google.com |

| Polysubstituted Thiazole Derivatives | 3-{[4-(4-substituted phenyl)thiazol-2-yl]amino}propanoic acid | Anticancer properties. mdpi.com |

| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | N-(4-hydroxyphenyl)-β-alanine | Anticancer and antioxidant activities. semanticscholar.org |

Computational and Spectroscopic Characterization of 3 Amino 3 4 Fluorophenyl Propanoic Acid

Quantum Chemical Investigations on 3-Amino-3-(4-fluorophenyl)propanoic acid

Theoretical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the molecule's conformational preferences, hydrogen bonding networks, and electronic structure.

Like other amino acids, this compound can exist in both neutral and zwitterionic (ZW) forms. Computational studies have explored the stability of these conformations. While the neutral form is typically favored in the gas phase, the zwitterionic form, characterized by a proton transfer from the carboxylic acid group (-COOH) to the amino group (-NH2) to form carboxylate (-COO⁻) and ammonium (B1175870) (-NH₃⁺) ions, is predominant in condensed phases and polar solvents.

DFT calculations have been used to model the structures of both a zwitterionic monomer and a dimer. ethz.ch For instance, a stable zwitterionic monomer has been proposed through an explicit solvation model incorporating four water molecules. ethz.ch In contrast, an implicit solvation model in water suggests the formation of a stable zwitterionic dimer. ethz.ch These theoretical models are crucial for interpreting experimental spectroscopic data where the zwitterionic form prevails.

Hydrogen bonding plays a critical role in the structure and stability of this compound. Theoretical studies have focused on the N–H⋯O hydrogen bonds formed between the ammonium (NH₃⁺) and carboxylate (COO⁻) moieties. ethz.ch

In the computed zwitterionic monomer, intramolecular N–H⋯O bonds are present. ethz.ch In the dimer form, both intramolecular and intermolecular N–H⋯O hydrogen bonds contribute to the stability of the structure. ethz.ch The stability of the dimer is particularly influenced by the intermolecular hydrogen bond length, with calculations identifying the most stable structure having an H⋯O distance of approximately 1.72 Å. ethz.ch These hydrogen bonding networks are fundamental to the molecule's crystal packing and behavior in solution.

To further characterize the hydrogen bonds and electronic properties, advanced computational methods such as Natural Bond Orbital (NBO), Atoms in Molecules (AIM), and Non-Covalent Interactions (NCI) analysis have been employed. ethz.ch

NBO Analysis: This method has confirmed the nature of the N–H⋯O interactions. The analysis shows a delocalization of electronic charge from a lone pair (n) orbital on the oxygen atom of the carboxylate group to the antibonding (σ*) orbital of the N-H bond in the ammonium group. ethz.ch This charge transfer is a key electronic feature of the hydrogen bond.

AIM Analysis: The AIM theory provides a topological analysis of the electron density. For this compound, AIM analysis identifies bond critical points (BCPs) between the hydrogen atoms of the NH₃⁺ group and the oxygen atoms of the COO⁻ moiety. ethz.ch The presence of these BCPs and their associated atomic bond paths confirms the existence of the N–H⋯O hydrogen bond. ethz.ch

NCI Analysis: This method is used to visualize and characterize non-covalent interactions. NCI analysis indicates that the N–H⋯O bond in this compound can be classified as being of medium strength. ethz.ch

Vibrational Spectroscopy for Conformational and Structural Insights into this compound (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, serves as a powerful experimental tool for probing the molecular structure of this compound. The spectra are characterized by vibrational modes of the functional groups, particularly the ammonium (NH₃⁺) and carboxylate (COO⁻) moieties of the zwitterion.

Theoretical DFT calculations of the vibrational frequencies for the computed zwitterionic monomer and dimer models show good agreement with experimental IR and Raman spectra. ethz.ch This correlation allows for confident assignment of the observed spectral bands. The characteristic absorptions in the experimental IR spectrum have been successfully correlated with the computed vibrational modes associated with the intra- and intermolecular N–H⋯O bonds. ethz.ch

Table 1: Selected Vibrational Modes of this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Ammonium (-NH₃⁺) | Symmetric & Asymmetric Stretching | 3200 - 2800 |

| Ammonium (-NH₃⁺) | Bending (Scissoring) | 1650 - 1580 |

| Carboxylate (-COO⁻) | Asymmetric Stretching | 1600 - 1550 |

| Carboxylate (-COO⁻) | Symmetric Stretching | 1450 - 1360 |

| C-F (Aromatic) | Stretching | 1250 - 1100 |

Note: The broadness of the -NH₃⁺ stretching bands in the experimental IR spectrum is indicative of strong hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy in the Structural Characterization of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of ¹H and ¹³C nuclei.

The ¹H NMR spectrum of this compound displays characteristic signals for the protons of the ethyl chain and the fluorophenyl group. The aromatic protons typically appear as multiplets due to complex splitting patterns arising from both proton-proton and proton-fluorine couplings. The methine proton (-CH) adjacent to the amino group and the methylene (B1212753) protons (-CH₂) exhibit distinct chemical shifts and multiplicities based on their neighboring protons.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (N, O, F), with the carboxylate carbon appearing furthest downfield.

Table 2: Typical ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (-C₆H₄-) | ~7.0 - 7.5 | Multiplet (m) |

| Methine (-CH(NH₂)-) | ~4.4 - 4.6 | Triplet (t) or Multiplet (m) |

| Methylene (-CH₂-) | ~2.6 - 2.8 | Doublet (d) or Multiplet (m) |

Note: Data are approximate and can vary based on the solvent used (e.g., D₂O, DMSO-d₆). beilstein-journals.orgchemicalbook.com The amino (-NH₂) and carboxylic acid (-OH) protons are often exchangeable and may appear as broad signals or not be observed, especially in deuterated solvents.

Table 3: Typical ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Carboxylate (-COO⁻) | ~170 - 175 |

| Aromatic (C-F) | ~160 - 165 (large ¹JC-F coupling) |

| Aromatic (C-H & C-C) | ~115 - 140 |

| Methine (-CH(NH₂)-) | ~50 - 55 |

| Methylene (-CH₂-) | ~40 - 45 |

Note: Data are approximate and compiled from typical chemical shift ranges for similar structures.

Applications of 3 Amino 3 4 Fluorophenyl Propanoic Acid in Advanced Medicinal Chemistry and Biological Research

Building Block Utility in Pharmaceutical Development

3-Amino-3-(4-fluorophenyl)propanoic acid is a non-natural β-amino acid that has garnered significant attention as a versatile building block in pharmaceutical research and development. chemimpex.comchemimpex.com Its unique structural features, particularly the presence of a fluorinated phenyl group, make it a valuable component in the design and synthesis of novel therapeutic agents and complex biologics. chemimpex.com

Rational Design and Synthesis of Novel Therapeutic Agents

The compound serves as a crucial starting material or intermediate in the synthesis of a wide array of bioactive molecules, especially those targeting the central nervous system. chemimpex.com The fluorine atom on the phenyl ring is a key feature leveraged by medicinal chemists. Introducing fluorine into a drug candidate can significantly modulate its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. chemimpex.com The fluorinated phenyl group can enhance a molecule's ability to cross biological membranes, a critical factor for drug efficacy. chemimpex.com

Researchers utilize this compound to create selective receptor modulators and enzyme inhibitors. chemimpex.com Its structural similarity to natural neurotransmitters allows for the development of drugs that can interact with specific pathways in the central nervous system, offering potential treatments for various neurological disorders. chemimpex.com Furthermore, the compound's chiral nature can be exploited in asymmetric synthesis to produce enantiomerically pure substances, which is often a requirement for modern pharmaceuticals to ensure target specificity and reduce off-target effects. chemimpex.com Derivatives of similar amino propanoic acids have also been explored as scaffolds for developing novel anticancer agents. mdpi.commdpi.com

| Feature | Contribution to Drug Design | Source |

| Fluorinated Phenyl Group | Enhances lipophilicity, metabolic stability, and membrane permeability. | chemimpex.com |

| Structural Similarity to Neurotransmitters | Enables targeting of specific pathways in the central nervous system. | chemimpex.com |

| Chirality | Allows for asymmetric synthesis to create enantiomerically pure drugs. | chemimpex.com |

Construction of Peptide-Based Biologics and Drug Candidates

In the field of peptide chemistry, this compound is an indispensable tool for creating complex peptides with enhanced therapeutic properties. nbinno.com As a non-natural amino acid, its incorporation into a peptide sequence can confer resistance to enzymatic degradation, thereby increasing the peptide's stability and in vivo half-life. nih.gov This is a significant advantage for developing peptide-based drugs.

The Fmoc-protected version, Fmoc-(S)-3-Amino-3-(4-fluorophenyl)propanoic acid, is widely used in both solid-phase and solution-phase peptide synthesis. nbinno.com The unique fluorinated phenyl group can improve the pharmacokinetic properties of the resulting peptides, making them more potent and selective drug candidates. nbinno.com Preliminary studies have shown that polypeptide compounds synthesized with this type of non-natural amino acid exhibit promising physiological activity, such as the inhibition of histone deacetylase (HDAC), suggesting potential applications in treating a range of diseases including cancer and inflammatory conditions. google.com

Research into Neuropharmacological Systems and Neurotransmitter Modulation

The structural characteristics of this compound make it a valuable probe for investigating the complexities of the nervous system. Its ability to modulate neurotransmitter activity positions it as a promising agent in neuropharmacology. chemimpex.com

Exploration of Excitatory Neurotransmission Mechanisms

This compound plays a significant role in studies related to neurotransmitter systems, particularly in understanding the mechanisms of excitatory neurotransmission. chemimpex.com Researchers utilize it to explore receptor interactions and develop targeted therapies. chemimpex.com Due to its structural analogy to excitatory amino acids, it can be used in studies to elucidate the mechanisms of action that could lead to breakthroughs in treating conditions like epilepsy. chemimpex.com

Impact on Synaptic Plasticity and Cognitive Functions

By studying the effects of this compound and its derivatives on neural circuits, researchers can gain insights into the molecular underpinnings of synaptic plasticity and cognitive functions. chemimpex.com The modulation of excitatory neurotransmitter systems is fundamental to processes like learning and memory. This compound serves as a research tool to explore how changes in neurotransmission can affect these higher-order brain functions. chemimpex.com

Development and Application in Biochemical Assays

This compound is employed in various biochemical assays to evaluate the efficacy and pharmacological profiles of potential drug candidates. chemimpex.com Its ability to mimic natural amino acids while possessing unique properties from the fluorine substitution enhances its utility. chemimpex.com

In these assays, the compound can be used to:

Evaluate Enzyme and Receptor Activity: It serves as a tool to study receptor modulation and enzyme inhibition, providing insights into drug-target interactions. chemimpex.comchemimpex.com

Investigate Protein Interactions: Its stable and soluble nature makes it a preferred choice for researchers studying protein-ligand interactions and metabolic pathways. chemimpex.com

Assess Drug Candidates: It is used in assays to help determine the pharmacological profiles of new therapeutic molecules. chemimpex.com

The compound's excellent solubility and stability are critical for its use in these experimental settings, ensuring reliable and reproducible results. chemimpex.comchemimpex.com

| Research Area | Application of this compound | Source |

| Pharmaceutical Development | Building block for drugs targeting neurological disorders. | chemimpex.comchemimpex.comchemimpex.com |

| Peptide Synthesis | Creation of stable and potent peptide-based drug candidates. | nbinno.comgoogle.com |

| Neuropharmacology | Tool for studying excitatory neurotransmission and synaptic plasticity. | chemimpex.comchemimpex.com |

| Biochemical Assays | Used to evaluate enzyme/receptor activity and drug candidate profiles. | chemimpex.comchemimpex.com |

Enzyme and Receptor Activity Profiling

This compound, a non-natural β-amino acid, serves as a crucial structural motif in the design of molecules for profiling enzyme and receptor activity. Its unique conformation, combining an amino group, a carboxylic acid, and a fluorinated phenyl ring, allows for the synthesis of targeted ligands to probe biological systems. The presence of the 4-fluorophenyl group can enhance binding affinity, improve metabolic stability, and increase membrane permeability compared to its non-fluorinated counterparts, making it a valuable component in medicinal chemistry.

Research has demonstrated that derivatives of 3-amino-3-arylpropanoic acids are effective in modulating the activity of specific biological targets. For instance, polypeptide compounds synthesized using 3-amino-3-arylpropanoic acids as building blocks have shown inhibitory activity against histone deacetylases (HDACs), a class of enzymes pivotal in epigenetic regulation and a key target in cancer therapy. While this research highlights the potential of the broader class of compounds, it establishes a clear precedent for using the this compound scaffold to develop specific enzyme inhibitors.

In receptor activity profiling, analogs of this compound have been investigated for their interaction with neurotransmitter receptors. A study on 3-amino-3-(4-chlorophenyl)propanoic acid, a structurally similar halogenated analog, found it to be a weak but specific antagonist of the GABA-B receptor. flinders.edu.au This suggests that this compound could be used as a template to generate selective modulators for G-protein coupled receptors, aiding in the characterization of their function and pharmacology. The compound is frequently utilized in biochemical assays designed to evaluate the activity of enzymes and receptors, helping to screen for potential drug candidates and elucidate their molecular interactions. chemimpex.com

Table 1: Examples of Target Profiling for 3-Amino-3-Arylpropanoic Acid Scaffolds

| Compound Class | Biological Target | Activity Profile |

|---|---|---|

| Polypeptides with 3-amino-3-arylpropanoic acid | Histone Deacetylases (HDACs) | Enzyme Inhibition |

High-Throughput Screening of Potential Drug Candidates

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid automated testing of vast libraries of chemical compounds against a specific biological target. bmglabtech.com this compound plays a significant role in this process not as a compound in a screening library itself, but as a specialized building block for the synthesis of these libraries. Its inclusion allows for the creation of novel chemical entities with diverse three-dimensional structures that are not readily accessible from natural amino acids.

The process involves incorporating the β-amino acid into peptide or small molecule libraries using automated solid-phase or solution-phase synthesis. These libraries, containing thousands to millions of distinct compounds, are then screened for activity against a target of interest, such as an enzyme or receptor. bmglabtech.comnih.gov The unique structural properties of this compound contribute to the chemical diversity of these libraries:

Structural Scaffolding: As a β-amino acid, it introduces a different spacing and orientation of functional groups along a molecular backbone compared to α-amino acids, leading to novel conformations.

Fluorine Substitution: The fluorine atom can engage in favorable intermolecular interactions (e.g., hydrogen bonds, dipole-dipole interactions) with biological targets and can alter the acidity of nearby protons, influencing binding affinity and specificity.

Enhanced Pharmacokinetics: The fluorophenyl group can improve the metabolic stability and cell permeability of the library compounds, increasing the likelihood of identifying hits with favorable drug-like properties.

By using building blocks like this compound, chemists can generate focused libraries designed to probe specific biological questions or target particular protein families, thereby accelerating the identification of promising "hit" compounds for further development. chemimpex.com

Emerging Scientific and Biotechnological Applications

Precursor in Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that relies on the detection of radiation from positron-emitting radionuclides, such as Fluorine-18 (¹⁸F). researcher.life Fluorinated amino acids are a critical class of PET tracers, particularly in oncology, because many tumor cells exhibit upregulated amino acid transport to fuel their rapid growth. mdpi.com

This compound is an ideal precursor for the synthesis of ¹⁸F-labeled PET tracers. The "cold" or non-radioactive fluorine atom on the phenyl ring can be replaced with the radioactive ¹⁸F isotope through nucleophilic substitution reactions. The general strategy involves:

Precursor Synthesis: A suitable derivative of this compound is synthesized with a leaving group (e.g., nitro, trimethylammonium) positioned on the aromatic ring, often ortho or para to the site of fluorination, to activate the ring for nucleophilic attack.

Radiolabeling: The precursor is reacted with [¹⁸F]fluoride, which displaces the leaving group to incorporate the positron-emitting isotope.

Purification: The resulting ¹⁸F-labeled amino acid is rapidly purified to remove unreacted precursors and byproducts before administration.

While the direct radiolabeling of this compound itself is a subject of ongoing research, the established methods for synthesizing other ¹⁸F-labeled aromatic amino acids, such as [¹⁸F]Fluorophenylalanine, provide a clear blueprint for its use as a PET precursor. nih.gov An ¹⁸F-labeled version of this β-amino acid could offer a novel probe for imaging metabolic processes and amino acid transporter expression in vivo, potentially leading to improved diagnostics for cancer and neurological disorders.

Bioconjugation Strategies for Molecular Probes and Diagnostics

Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule, to form a new construct with combined properties. This compound is a valuable tool in this field, particularly when its amino group is protected with a fluorenylmethoxycarbonyl (Fmoc) group. This protected form, Fmoc-(S)-3-amino-3-(4-fluorophenyl)propanoic acid, is widely used in solid-phase peptide synthesis. chemimpex.com

This application allows for the site-specific incorporation of the fluorinated amino acid into a peptide sequence. The resulting peptide can function as a molecular probe or diagnostic agent, where the this compound residue imparts specific functionalities:

Enhanced Stability: The β-amino acid structure can confer resistance to enzymatic degradation by proteases, increasing the in vivo half-life of the peptide probe.

Structural Constraint: It can introduce conformational rigidity into a peptide backbone, which can lead to higher binding affinity and selectivity for a target protein.

¹⁹F NMR/MRI Probe: The fluorine atom provides a unique spectroscopic handle. Peptides containing this residue can be detected by ¹⁹F Nuclear Magnetic Resonance (NMR) or Magnetic Resonance Imaging (MRI), allowing for non-invasive tracking and imaging without the need for radioisotopes. nih.gov

Through standard peptide synthesis, the N-terminus or C-terminus of the peptide containing the fluorinated residue can be further modified with other functional moieties, such as fluorescent dyes, chelating agents for metal ions, or affinity tags, creating multifunctional molecular probes for a wide range of biological research and diagnostic applications. nih.gov

Table 2: Bioconjugation Applications

| Application | Role of this compound | Key Benefit |

|---|---|---|

| Peptide-based Probes | Incorporated into peptide sequence via synthesis | Confers proteolytic resistance and structural definition |

| ¹⁹F MRI/NMR Diagnostics | Serves as a fluorine-containing reporter molecule | Enables non-radioactive imaging and detection |

Advanced Material Science Applications

The unique chemical structure of this compound makes it a candidate for the development of advanced materials, particularly functional polymers. Amino acids can be used as monomers to create polyamides (nylons) and other polymers with properties such as biocompatibility and biodegradability.

Incorporating this compound into a polymer backbone could impart novel characteristics derived from its fluorinated phenyl group:

Hydrophobicity and Oleophobicity: The fluorinated group can create surfaces with low surface energy, leading to materials that are water and oil repellent.

Modified Mechanical Strength: The rigid phenyl ring can affect the packing of polymer chains, potentially altering properties like tensile strength and stiffness. chemimpex.com

While the specific use of this compound in material science is an emerging area, its potential is based on the well-established principles of polymer chemistry. By leveraging its distinct structure, researchers can design novel polymers and materials with tailored properties for specialized applications in electronics, coatings, and biomedical devices.

Future Perspectives and Uncharted Research Avenues for 3 Amino 3 4 Fluorophenyl Propanoic Acid

Innovation in Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of fluorinated β-amino acids, particularly in their enantiomerically pure forms, has been a subject of intense research. benthamdirect.com Future efforts concerning 3-amino-3-(4-fluorophenyl)propanoic acid are likely to focus on overcoming existing limitations to achieve greater efficiency, selectivity, and scalability.

Current strategies for producing fluorinated β-amino acids often involve multi-step procedures. thieme-connect.com Key approaches include the use of fluorinated building blocks, selective fluorination of β-amino acid frameworks, and the application of β-lactams as synthetic intermediates. benthamdirect.com Asymmetric synthesis, crucial for producing enantiomerically pure compounds required for pharmaceutical applications, has been achieved using chiral auxiliaries, such as Ni(II) complexes, which guide the stereochemical outcome of alkylation reactions. beilstein-journals.orgnih.govmdpi.com These methods have successfully produced various fluorinated amino acids on a gram scale with high enantiomeric purity. nih.govmdpi.com

However, the next wave of innovation will likely target the development of catalytic asymmetric methods that obviate the need for stoichiometric chiral auxiliaries, which can be costly and difficult to remove. Organocatalysis, particularly through Mannich-type reactions, represents a promising avenue for achieving high enantioselectivity. flinders.edu.au Furthermore, advancements in transition-metal catalysis could lead to more direct and atom-economical routes. The development of novel fluorinating reagents that are safer and more selective will also be critical. mdpi.com The goal is to create synthetic pathways that are not only efficient in terms of yield and stereoselectivity but are also environmentally benign and amenable to large-scale industrial production.

| Synthetic Strategy | Key Features | Potential Innovations & Future Goals |

| Chiral Auxiliary-Mediated Synthesis | Employs recyclable chiral molecules (e.g., Ni(II) complexes) to control stereochemistry during alkylation. mdpi.com | Development of more efficient and easily recyclable auxiliaries; reduction of catalyst loading. |

| Organocatalytic Asymmetric Reactions | Utilizes small organic molecules as catalysts for reactions like the Mannich reaction to induce chirality. flinders.edu.au | Discovery of novel catalysts with higher turnover numbers and broader substrate scope for fluorinated imines. |

| Michael-Type Additions | Involves the conjugate addition of nitrogen nucleophiles to fluorinated α,β-unsaturated esters. thieme-connect.com | Design of highly stereoselective catalytic versions of the reaction. |

| β-Lactam Intermediates | Four-membered ring structures are synthesized and subsequently opened to yield the desired β-amino acid. benthamdirect.comthieme-connect.com | Creation of more efficient ring-opening conditions that preserve stereochemical integrity. |

Discovery of Novel Biological Targets and Mechanistic Pathways

This compound serves as a versatile scaffold in medicinal chemistry, primarily due to its structural similarity to neurotransmitters and its ability to be incorporated into peptides. chemimpex.comchemimpex.com The fluorinated phenyl group can enhance lipophilicity, improving the potential for crossing biological membranes like the blood-brain barrier. chemimpex.com While its role as a building block is established, particularly in developing agents for neurological disorders, the intrinsic biological activity of the compound itself and its simple derivatives remains an underexplored frontier. chemimpex.comnbinno.com

Future research should focus on systematically screening this compound and its enantiomers against a wide array of biological targets. Given that related fluorinated β-amino acids have shown activity as protease inhibitors, exploring their potential to inhibit enzymes like α-chymotrypsin could be a fruitful starting point. thieme-connect.commonash.edu Moreover, derivatives of structurally similar compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid and 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid, have demonstrated potential as anticancer and antioxidant agents, suggesting that the 4-fluorophenyl variant could be a promising scaffold for developing novel therapies in oncology. mdpi.commdpi.com Identifying specific targets, such as SIRT2 and EGFR which were implicated for related derivatives, would be a significant advancement. mdpi.com

Unraveling the mechanistic pathways through which this compound exerts its effects is paramount. This involves moving beyond simple binding assays to cellular and in vivo studies to understand how it modulates signaling pathways, protein-protein interactions, and metabolic processes. The unique conformational constraints imposed by the β-amino acid structure, influenced by the fluorine atom, could lead to interactions with targets not recognized by corresponding α-amino acids.

| Potential Target Class | Rationale / Related Findings | Uncharted Research Questions |

| Proteases | Fluorinated β-amino acids have been identified as competitive serine protease inhibitors. thieme-connect.com | Which specific proteases (e.g., caspases, matrix metalloproteinases) are inhibited by this compound? |

| Enzymes in Oncology | Derivatives of similar scaffolds show activity against SIRT2 and EGFR. mdpi.com | Can this compound or its derivatives be optimized to selectively target cancer-related enzymes? |

| Neurotransmitter Receptors/Transporters | The compound is a structural analog of neurotransmitters and is used to develop drugs for neurological disorders. chemimpex.com | Does the compound directly modulate the activity of GABA receptors, dopamine (B1211576) transporters, or other CNS targets? nih.gov |

| Peptide Mimetics | Incorporation into peptides can enhance proteolytic stability and induce specific secondary structures. benthamdirect.comthieme-connect.com | How does its incorporation into bioactive peptides (e.g., antimicrobial peptides) alter their structure and function? |

Predictive Computational Modeling for Structure-Activity Relationship Optimization

Computational modeling provides a powerful toolkit for accelerating the drug discovery process by predicting biological activity and optimizing molecular structures. For this compound, these methods can be instrumental in guiding the design of new derivatives with enhanced potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique for correlating physicochemical properties of a series of compounds with their biological activity. mdpi.comresearchgate.net By developing QSAR models for derivatives of this compound, researchers can identify the key molecular descriptors—such as electronic properties, hydrophobicity, and steric factors—that govern their interaction with a biological target. mdpi.com This knowledge allows for the rational design of new analogs where these properties are fine-tuned for optimal performance. For example, a QSAR study could reveal the optimal substitution pattern on the phenyl ring or the ideal stereochemistry for a particular biological effect.

Molecular docking and dynamics simulations can provide atomic-level insights into how the compound binds to its target protein. These simulations can predict the binding pose, identify key interacting amino acid residues, and estimate the binding free energy. This information is invaluable for structure-based drug design, enabling chemists to introduce modifications that strengthen these interactions. For instance, if docking studies reveal a nearby hydrophobic pocket in the target's active site, a derivative could be synthesized with an additional nonpolar group to fill this pocket, thereby increasing binding affinity. Such computational approaches can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources.

| Modeling Technique | Objective | Potential Application for this compound |

| Quantitative Structure-Activity Relationship (QSAR) | To correlate chemical structure with biological activity and predict the potency of new compounds. researchgate.netmdpi.com | Develop models to predict the inhibitory activity of derivatives against a specific enzyme, guiding the synthesis of more potent inhibitors. |

| Pharmacophore Modeling | To identify the essential 3D arrangement of functional groups required for biological activity. | Create a pharmacophore model based on active derivatives to screen virtual libraries for novel chemical scaffolds with similar activity. |

| Molecular Docking | To predict the preferred orientation of a molecule when bound to a target protein. | Dock the compound into the active site of a target like SIRT2 or a dopamine transporter to understand binding interactions and guide modifications. mdpi.comnih.gov |

| Molecular Dynamics (MD) Simulations | To simulate the movement of the compound and its target protein over time, assessing binding stability. | Run MD simulations to confirm the stability of a docked pose and analyze how mutations in the target protein might affect binding. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Amino-3-(4-fluorophenyl)propanoic acid, and how can enantiomeric purity be ensured?

- Methodological Answer : Synthesis typically begins with 4-fluoroaniline derivatives. Key steps include:

- Friedel-Crafts alkylation or Michael addition to introduce the propanoic acid backbone.

- Chiral resolution via enzymatic catalysis or chiral auxiliary agents to isolate enantiomers (e.g., (R)- or (S)-forms).

- Purification : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) to confirm enantiomeric purity (>99% ee). X-ray crystallography can validate absolute configuration .

Q. How does the fluorine substituent at the para position influence the compound’s physicochemical properties compared to other halogenated analogs?

- Methodological Answer : Fluorine’s electronegativity and small atomic radius enhance:

- Lipophilicity : Measured via logP assays (e.g., shake-flask method), showing increased membrane permeability vs. chloro/bromo analogs.

- Metabolic stability : Assessed via liver microsome assays, revealing resistance to oxidative degradation.

- Electronic effects : NMR studies (¹⁹F NMR) demonstrate altered electron density on the phenyl ring, affecting reactivity in nucleophilic substitution (vs. nitro or methoxy analogs) .

Advanced Research Questions

Q. What methodological approaches are used to resolve contradictions in reported biological activities across studies?

- Methodological Answer : Contradictions often arise from structural analogs or enantiomeric impurities. Strategies include:

- Comparative SAR analysis : Test structurally defined analogs (e.g., 4-fluoro vs. 3-nitro derivatives) in receptor-binding assays (e.g., radioligand displacement for glutamate receptors).

- Batch consistency checks : Use LC-MS to verify compound integrity and rule out degradation products.

- Meta-analysis : Apply multivariate regression to published data, controlling for variables like assay type (e.g., cell-free vs. cellular systems) .

Q. How does stereochemistry (R vs. S configurations) affect interactions with glutamate receptors, and what experimental techniques validate these differences?

- Methodological Answer :

- Binding assays : (S)-enantiomers show higher affinity for NMDA receptors (IC₅₀ = 12 µM vs. 45 µM for (R)-forms) in patch-clamp electrophysiology.

- Molecular docking : Simulations (e.g., AutoDock Vina) reveal enantiomer-specific hydrogen bonding with GluN2B subunits.

- In vivo validation : Stereoselective effects are tested in rodent models of neuropathic pain, with (S)-forms exhibiting superior efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.